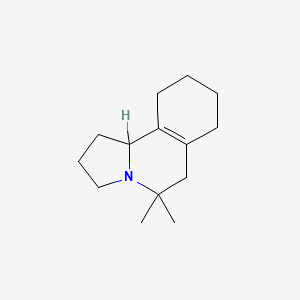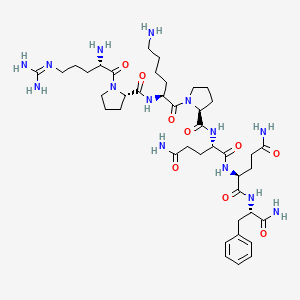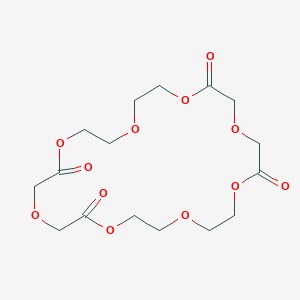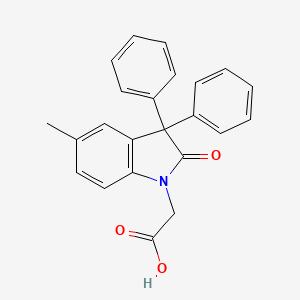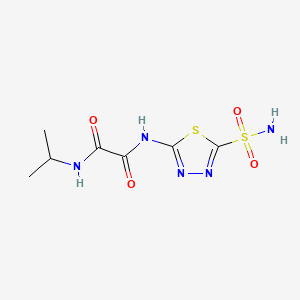
Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-3-methyl-1-(1-oxopropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-3-methyl-1-(1-oxopropyl)-: is a heterocyclic compound that belongs to the class of pyridotriazines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-3-methyl-1-(1-oxopropyl)- typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of functional groups such as the oxopropyl group through substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-3-methyl-1-(1-oxopropyl)-: can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydro form to the corresponding oxidized form.
Reduction: Reduction of the oxopropyl group to an alcohol.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halides or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield a pyridotriazine with a ketone group, while reduction may yield an alcohol derivative.
Aplicaciones Científicas De Investigación
Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-3-methyl-1-(1-oxopropyl)-:
Medicinal Chemistry: As a scaffold for the development of new drugs targeting specific biological pathways.
Biology: As a probe for studying enzyme activities or cellular processes.
Materials Science: As a building block for the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-3-methyl-1-(1-oxopropyl)- would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.
Comparación Con Compuestos Similares
Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-3-methyl-1-(1-oxopropyl)-: can be compared with other similar compounds such as:
Pyrido(3,4-e)-1,2,4-triazine derivatives: Compounds with different substituents on the triazine ring.
Other heterocyclic compounds: Such as pyrimidines or quinolines, which may have similar biological activities but different structural features.
The uniqueness of Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-3-methyl-1-(1-oxopropyl)- lies in its specific substitution pattern and the resulting biological activities and applications.
Propiedades
Número CAS |
76603-20-8 |
|---|---|
Fórmula molecular |
C10H12N4O |
Peso molecular |
204.23 g/mol |
Nombre IUPAC |
1-(3-methyl-2H-pyrido[3,4-e][1,2,4]triazin-1-yl)propan-1-one |
InChI |
InChI=1S/C10H12N4O/c1-3-10(15)14-9-4-5-11-6-8(9)12-7(2)13-14/h4-6H,3H2,1-2H3,(H,12,13) |
Clave InChI |
AVOYYLUKESDVLC-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N1C2=C(C=NC=C2)N=C(N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



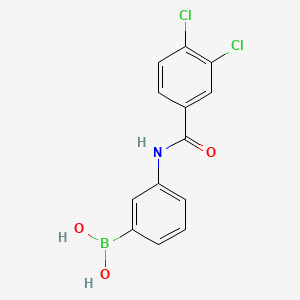
![2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid](/img/structure/B14454742.png)

![3-Methyl-10-nitro[1,2,4,5]tetrazino[6,1-a]isoindol-6(4H)-one](/img/structure/B14454748.png)
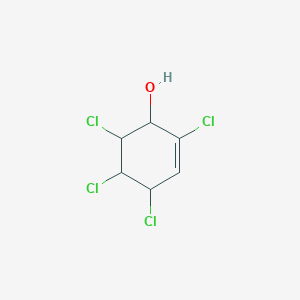


![2-[(E)-Benzylideneamino]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14454782.png)
